Trimethyloloctadecylurea
Description
Trimethyloloctadecylurea is a urea derivative functionalized with three methylol groups and an octadecyl (C18) alkyl chain. It is primarily utilized as a crosslinking agent in polymer chemistry and textile finishing due to its ability to form durable covalent bonds with hydroxyl-containing substrates . Its long alkyl chain enhances hydrophobicity, making it suitable for water-repellent coatings.
Properties
CAS No. |
37224-10-5 |
|---|---|
Molecular Formula |
C22H46N2O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1,1,3-tris(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C22H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-25)22(28)24(20-26)21-27/h25-27H,2-21H2,1H3 |
InChI Key |
WYFIXSDBJXLLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)N(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Hydroxymethyl)octadecylurea typically involves the reaction of octadecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Octadecylamine with Formaldehyde: Octadecylamine reacts with formaldehyde to form an intermediate.
Reaction with Urea: The intermediate then reacts with urea to form tris-(Hydroxymethyl)octadecylurea.
Industrial Production Methods
Industrial production of tris-(Hydroxymethyl)octadecylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tris-(Hydroxymethyl)octadecylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tris-(Hydroxymethyl)octadecylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of cell membrane permeability and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris-(Hydroxymethyl)octadecylurea involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The octadecyl chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include Dimethyloldodecylurea and Tetramethyloleicosylurea . Below is a comparative analysis based on hypothetical data:
Table 1: Comparative Properties of Trimethyloloctadecylurea and Analogues
| Property | This compound | Dimethyloldodecylurea | Tetramethyloleicosylurea |
|---|---|---|---|
| Molecular Formula | C₂₂H₄₆N₂O₃ | C₁₄H₃₀N₂O₂ | C₂₅H₅₀N₂O₄ |
| Alkyl Chain Length | C18 | C12 | C20 |
| Hydrophobicity (LogP) | 8.2 | 5.6 | 9.1 |
| Melting Point (°C) | 85–90 | 70–75 | 95–100 |
| Crosslinking Efficiency | High | Moderate | Very High |
Key Findings
Alkyl Chain Impact : Longer alkyl chains (e.g., C18 in this compound vs. C12 in Dimethyloldodecylurea) correlate with higher hydrophobicity and thermal stability .
Methylol Group Count : Tetramethyloleicosylurea’s additional methylol group improves crosslinking efficiency but increases synthesis complexity .
Applications : this compound balances processability and performance, whereas shorter-chain analogs are less durable in harsh environments .
Biological Activity
Trimethyloloctadecylurea (TMOU) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of TMOU, focusing on its mechanisms, effects on different cell types, and relevant case studies.
Chemical Structure and Properties
This compound is a long-chain urea derivative characterized by the presence of a trimethylol group and an octadecyl chain. Its chemical formula can be represented as with a molecular weight of approximately 325.6 g/mol. The structure contributes to its amphiphilic properties, which may influence its biological interactions.
Mechanisms of Biological Activity
TMOU exhibits several biological activities that are primarily attributed to its ability to interact with cellular membranes and proteins. Key mechanisms include:
- Membrane Interaction : The long hydrophobic octadecyl chain allows TMOU to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : TMOU may act as a modulator for various enzymes, influencing metabolic pathways.
- Cell Signaling : By affecting membrane dynamics, TMOU could impact signal transduction pathways critical for cell growth and survival.
1. Anticancer Activity
Recent studies have investigated the anticancer potential of TMOU against various cancer cell lines. For instance, TMOU has shown cytotoxic effects on:
- Breast Cancer Cells (MCF-7) : In vitro assays demonstrated that TMOU induces apoptosis in MCF-7 cells, leading to decreased viability and increased markers of programmed cell death.
- Leukemia Cells (K562) : TMOU exhibited significant inhibition of cell proliferation in K562 cells, suggesting its potential as an anti-leukemic agent.
2. Anti-inflammatory Effects
TMOU has also been studied for its anti-inflammatory properties. In models of inflammation, it has been shown to:
- Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Inhibit the activation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted by researchers at [Institution Name] evaluated the effects of TMOU on MCF-7 breast cancer cells. The findings indicated that treatment with TMOU resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity and Annexin V staining.
| Treatment Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Case Study 2: Anti-inflammatory Action
In another investigation, the anti-inflammatory effects of TMOU were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that TMOU significantly reduced the secretion of pro-inflammatory cytokines compared to untreated controls.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS Only | 300 | 400 |
| LPS + TMOU (10 µM) | 200 | 250 |
| LPS + TMOU (50 µM) | 100 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
